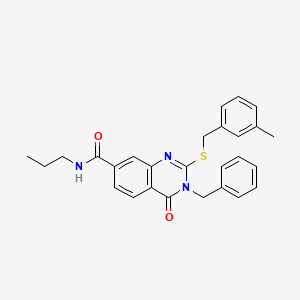

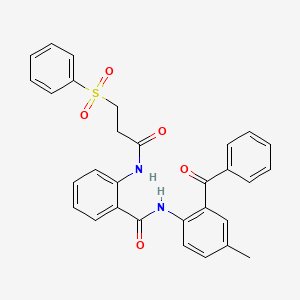

3-benzyl-2-((3-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like the one you mentioned are often used in the field of medicinal chemistry where they are designed and synthesized for their potential therapeutic effects. They usually contain a core structure (in this case, the quinazoline ring) which is modified with various functional groups to influence its biological activity .

Synthesis Analysis

The synthesis of such compounds usually involves the formation of the core structure followed by the addition of the functional groups. Common reactions that might be involved include nucleophilic substitution, free radical bromination, and oxidation .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the functional groups present in its structure. For example, the thioether group (-S-) might be susceptible to oxidation, and the amide group (-CONH2) might undergo hydrolysis .科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Activity

The indole nucleus is found in many bioactive compounds with anti-inflammatory effects . Given the structural similarity, the compound might be explored for its potential to reduce inflammation in various disease models, contributing to the development of new anti-inflammatory medications .

Anticancer Activity

Quinazoline derivatives are known for their anticancer activities . They can interfere with various signaling pathways within cancer cells. Research into the compound could uncover new mechanisms of action and lead to the development of novel anticancer therapies .

Antimicrobial Activity

Compounds with an indole scaffold have been associated with antimicrobial properties . This includes activity against both gram-positive and gram-negative bacteria, as well as fungi. The compound could be synthesized and assessed for its potential as a new antimicrobial agent .

Antioxidant Activity

Indole derivatives can also act as antioxidants , scavenging free radicals and protecting cells from oxidative stress. Investigating the antioxidant capacity of this compound could lead to its application in preventing or treating diseases caused by oxidative damage .

Antidiabetic Activity

Some indole and quinazoline derivatives have shown promise in managing blood sugar levels and treating diabetes. The compound could be researched for its potential antidiabetic effects, which might contribute to new therapeutic options for diabetes management .

Antimalarial Activity

Indole derivatives have been utilized in the treatment of malaria due to their ability to inhibit the growth of Plasmodium species. The compound could be explored for its antimalarial potential , offering a new avenue in the fight against this disease .

Anticholinesterase Activity

Indole-based compounds have been studied for their anticholinesterase activity , which is crucial in treating neurodegenerative diseases like Alzheimer’s. Research into this compound could provide insights into new treatments for such conditions .

将来の方向性

作用機序

Mode of Action

The presence of a benzimidazole moiety in its structure suggests that it might interact with biological targets via hydrogen bonding and pi-stacking interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell morphology and function to alterations in the expression of genes and proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .

特性

IUPAC Name |

3-benzyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-3-14-28-25(31)22-12-13-23-24(16-22)29-27(33-18-21-11-7-8-19(2)15-21)30(26(23)32)17-20-9-5-4-6-10-20/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHGFTSUEGREMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((3-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)

![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2855302.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene](/img/structure/B2855303.png)

![2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2855304.png)